An In-Depth Technical Guide to Methyl 6-bromoquinoline-4-carboxylate
An In-Depth Technical Guide to Methyl 6-bromoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on Methyl 6-bromoquinoline-4-carboxylate (CAS 219763-85-6), a heterocyclic building block with significant potential in medicinal chemistry. As a key intermediate, its strategic importance lies in the versatile quinoline core, functionalized with both an electrophilic carbon at the 4-position (implied by its carboxylate group) and a bromine atom amenable to cross-coupling reactions. This dual functionality allows for extensive molecular elaboration, making it a valuable scaffold for generating diverse compound libraries in drug discovery programs. We will delve into its physicochemical properties, spectral characterization, synthesis, reactivity, and potential applications, providing field-proven insights and detailed protocols.
Core Physicochemical and Structural Properties
Methyl 6-bromoquinoline-4-carboxylate is a solid organic compound.[1] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The molecule is substituted with a bromine atom at the 6-position and a methyl ester group at the 4-position.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | methyl 6-bromoquinoline-4-carboxylate | [2] |
| CAS Number | 219763-85-6 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=C2C=C(C=CC2=NC=C1)Br | [2] |
| InChI Key | YNDPCHFVVPZFME-UHFFFAOYSA-N | [2] |
Computed Physicochemical Data
The following properties are computationally predicted and provide valuable guidance for experimental design, such as solvent selection and reaction condition optimization.
| Property | Predicted Value | Source |
| XLogP3 | 2.7 | [2] |
| Melting Point | 145-150 °C (for isomeric Methyl 4-bromoquinoline-6-carboxylate) | [1] |
| Boiling Point | 453 °C | [3] |
| Water Solubility | 4.81e-6 mg/L | [3] |
| Topological Polar Surface Area | 39.2 Ų | [2] |
Spectral Characterization: A Validating System
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the carboxylate group, and the anisotropic effects of the aromatic system.
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Methyl Protons (-OCH₃): A singlet appearing around δ 3.9-4.0 ppm.
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Aromatic Protons (quinoline ring): Multiple signals in the δ 7.5-9.0 ppm region. The specific splitting patterns (doublets, doublets of doublets) arise from spin-spin coupling between adjacent protons. For instance, the proton at the 5-position would likely appear as a doublet, coupled to the proton at the 7-position (meta-coupling would be small).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.
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Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.
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Methyl Carbon (-OCH₃): A signal in the upfield region, around δ 52-55 ppm.
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Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon attached to the bromine (C6) will be influenced by the heavy atom effect.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
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Expected m/z: 266.0 and 268.0 ([M+H]⁺)
Synthesis and Reactivity: The Gateway to Novel Analogs
The utility of Methyl 6-bromoquinoline-4-carboxylate as a building block stems from its accessible synthesis and predictable reactivity.
Synthetic Workflow
The synthesis of this compound can be logically approached via the esterification of its corresponding carboxylic acid, 6-bromoquinoline-4-carboxylic acid.[5] The acid precursor itself can be synthesized through established methods for quinoline construction.
Caption: Fischer Esterification workflow.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from a standard Fischer esterification procedure for analogous quinoline carboxylic acids.[6] It is a self-validating system as reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Materials:
-
6-Bromoquinoline-4-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Suspend 6-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The mixture may become a clear solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction by TLC, eluting with a mixture like 50% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting acid.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8). This step neutralizes the acid catalyst and removes any unreacted carboxylic acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography to obtain pure Methyl 6-bromoquinoline-4-carboxylate.
Key Reactivity Pathways
The true value of this molecule is unlocked through its subsequent reactions, which allow for the systematic exploration of chemical space around the quinoline scaffold.
Caption: Key reactivity pathways.
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Palladium-Catalyzed Cross-Coupling: The C6-Br bond is a prime site for reactions like Suzuki (to form C-C bonds), Buchwald-Hartwig (C-N, C-O bonds), and Sonogashira (C-C triple bonds) couplings. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups.
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Ester Group Manipulation: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide coupling reactions.[5] Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.
Applications in Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents.[7] Quinoline-4-carboxylic acids, in particular, have shown a wide range of biological activities.[7]
Methyl 6-bromoquinoline-4-carboxylate serves as an ideal starting point for exploring this privileged chemical space. The strategic placement of the bromine and ester functionalities allows researchers to systematically generate analogs to build Structure-Activity Relationships (SAR).
Caption: Role in the drug discovery pipeline.
While specific biological data for this exact molecule is limited in public literature, related 6-bromoquinoline analogs have been investigated as potential inhibitors of prostaglandin F2α, which is associated with preterm labor.[8] This suggests that derivatives synthesized from this core could be screened for a variety of therapeutic targets, including but not limited to:
-
Kinase Inhibitors: For oncology applications.
-
Gyrase Inhibitors: For antibacterial agents.
-
Receptor Modulators: For various CNS disorders.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Classification: May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
A complete list of sources cited within this technical guide is provided below for verification and further reading.
-
PubChem. (n.d.). Methyl 6-bromoquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Supporting Information. Retrieved from a general supporting information page, specific context not available.
-
EPA. (n.d.). methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. National Library of Medicine. Retrieved from [Link]
-
Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-methylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromoquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-4-methylquinoline-3-carboxylic acid (C11H8BrNO2). Retrieved from [Link]
Sources
- 1. Methyl 4-bromoquinoline-6-carboxylate 95 219763-85-6 [sigmaaldrich.com]
- 2. Methyl 6-bromoquinoline-4-carboxylate | C11H8BrNO2 | CID 121231661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
